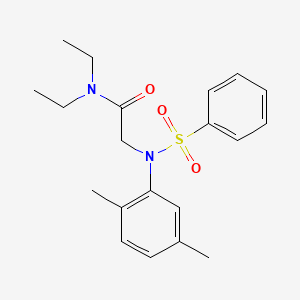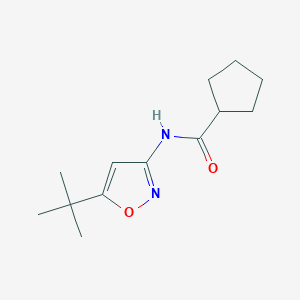![molecular formula C18H23N3O2 B5034639 N-cycloheptyl-6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B5034639.png)
N-cycloheptyl-6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cycloheptyl-6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide (CP-945,598) is a potent and selective antagonist of the cannabinoid CB1 receptor. This compound has been extensively studied for its potential therapeutic applications in the treatment of various disorders, including obesity, addiction, anxiety, and pain.
Mecanismo De Acción
N-cycloheptyl-6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide is a selective antagonist of the CB1 receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system. The CB1 receptor is involved in various physiological processes, including appetite regulation, pain perception, and mood modulation. This compound binds to the CB1 receptor and blocks the binding of endogenous cannabinoids, such as anandamide and 2-arachidonoylglycerol. This results in a reduction of CB1 receptor signaling, leading to the observed effects on food intake, drug-seeking behavior, anxiety, and pain.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In addition to its effects on food intake, drug-seeking behavior, anxiety, and pain, this compound has also been shown to have effects on glucose metabolism, lipid metabolism, and inflammation. This compound has been shown to increase insulin sensitivity and reduce hepatic steatosis in obese rats. It has also been shown to reduce the expression of pro-inflammatory cytokines in adipose tissue.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-cycloheptyl-6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide has several advantages for laboratory experiments. It is a potent and selective antagonist of the CB1 receptor, which allows for precise manipulation of CB1 receptor signaling. It also has good pharmacokinetic properties, which allows for easy administration and measurement in animal models. However, this compound has some limitations. It has poor solubility in aqueous solutions, which can limit its use in certain experiments. It also has a short half-life in vivo, which can limit its duration of action.
Direcciones Futuras
N-cycloheptyl-6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide has several potential future directions for research. One potential direction is the development of this compound analogs with improved pharmacokinetic properties and potency. Another potential direction is the investigation of this compound in combination with other drugs for the treatment of various disorders. Finally, the investigation of the CB1 receptor in various physiological processes, including metabolism and inflammation, could provide new insights into the potential therapeutic applications of this compound.
Métodos De Síntesis
N-cycloheptyl-6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide is synthesized by a series of chemical reactions starting from 3-methylisoxazole-5-carboxylic acid. The synthesis involves the formation of a cyclopropyl ring and a heptyl chain, followed by the introduction of a pyridine ring and an amide group. The final product is obtained through a purification process using chromatography techniques.
Aplicaciones Científicas De Investigación
N-cycloheptyl-6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide has been extensively studied for its potential therapeutic applications in various disorders. In preclinical studies, this compound has been shown to reduce food intake and body weight in obese rats. It also has been shown to reduce drug-seeking behavior in animal models of addiction. This compound has also been shown to have anxiolytic and analgesic effects in animal models of anxiety and pain.
Propiedades
IUPAC Name |
N-cycloheptyl-6-cyclopropyl-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c1-11-16-14(17(22)19-13-6-4-2-3-5-7-13)10-15(12-8-9-12)20-18(16)23-21-11/h10,12-13H,2-9H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEOPBLFXRHJZER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C3CC3)C(=O)NC4CCCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[3-(4-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethyl-1,2-ethanediamine](/img/structure/B5034587.png)
![1-[(3,6,7-trimethyl-1-benzofuran-2-yl)carbonyl]-3-piperidinecarboxamide](/img/structure/B5034592.png)
![2-{[2-(4-chloro-2-methylphenoxy)propanoyl]amino}benzamide](/img/structure/B5034595.png)
![(2-methoxy-4-{[1-(4-methoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B5034602.png)
![1-acetyl-4-{[2-(ethylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-1,4-diazepane](/img/structure/B5034610.png)
![N-({[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]amino}carbonothioyl)-2-chlorobenzamide](/img/structure/B5034621.png)

![3-[(2-ethoxyphenyl)amino]-5-(4-methoxyphenyl)-2-cyclohexen-1-one](/img/structure/B5034638.png)

![N-{2-[(4-chlorophenyl)thio]ethyl}-4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzamide](/img/structure/B5034657.png)
![N,N-diethyl-2-oxo-2-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethanamine oxalate](/img/structure/B5034665.png)
![ethyl 6-chloro-4-[(3-hydroxyphenyl)amino]-8-methyl-3-quinolinecarboxylate hydrochloride](/img/structure/B5034669.png)
